(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine
Description
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2 |
InChI Key |
JKLIAQYGFHLIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Methoxy-2-tetralone is a common starting material for preparing related amine derivatives through amination and reduction steps.
- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine and related chiral amines serve as intermediates for further functionalization towards the target compound or analogs like rotigotine.
- 2-Bromo-1-(thiophen-2-yl)ethanone is a reactive intermediate used for introducing the thiophene moiety via nucleophilic substitution.
Alkylation and Amination Reactions
A key step in the synthesis is the alkylation of an aminotetralin derivative with a thiophene-containing alkylating agent:
- Alkylation of protected (S)-(-)-5-hydroxy-N-n-propyl-2-aminotetraline esters with 2-nitrobenzenesulfonate derivatives of thiophene alkyl groups is employed to avoid side reactions such as secondary O-alkylation of phenol groups. This method improves purity and yield of the desired product.
- The leaving group in the alkylating agent is often a halogen (chloro, bromo) or sulfonate (methanesulfonate, nitrobenzenesulfonate), with nitrobenzenesulfonates being more reactive and allowing milder reaction conditions.
- Sodium bicarbonate or sodium carbonate bases in solvents like toluene are used to facilitate the alkylation under reflux conditions.
Protection and Deprotection Steps
- Phenol groups on the tetralin ring are protected as esters (e.g., acetyl esters) to prevent unwanted side reactions during alkylation. The esterification is done using acyl chlorides such as acetyl chloride.
- Deprotection of phenol esters to yield free phenol groups is achieved by hydrolysis under acidic conditions, often using hydrobromic acid or hydrochloric acid. However, harsh acidic conditions can degrade the thiophene ring, so milder conditions or alternative strategies are preferred.
Reduction and Chiral Resolution
- Reductive amination or amination reduction of 5-methoxy-2-tetralone with amines and reducing agents like sodium borohydride is used to introduce the amine functionality on the tetrahydronaphthalene ring.
- Chiral resolution or asymmetric synthesis methods are applied to obtain enantiopure intermediates, which are critical for pharmaceutical applications. Methods include chiral acid salt formation and chiral phosphoric acid catalysis during asymmetric reduction.
Final Product Isolation and Purification
- After alkylation and deprotection, the final amine compound is often isolated as a salt (hydrochloride or hydrobromide) to improve stability and purity.
- Crystallization and salification steps enhance product purity and facilitate recovery.
Summary of Representative Preparation Protocol
Analytical and Purity Considerations
- High-performance liquid chromatography (HPLC) is used to assess purity, with reported purities exceeding 99% for key intermediates.
- Mass spectrometry (MS) confirms molecular weight and structure (e.g., MS m/z 265 for related intermediates).
- Optical purity is critical in chiral compounds and is monitored by chiral HPLC or resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the thiophene ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted thiophene or naphthalene derivatives .
Scientific Research Applications
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Likely synthesized via LiAlH4 reduction of a precursor nitrile or carbonyl intermediate, analogous to methods described for (4-(thiophen-2-yl)phenyl)methanamine .
- Applications : Serves as a building block in medicinal chemistry, particularly for CNS-targeting agents due to its amine functionality and lipophilic aromatic moieties .
- Safety : The hydrochloride salt form is associated with GHS hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Retinoid X Receptor (RXR) Ligands
Example Compounds :
- LGD1069 (Bexarotene) : 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid .
- LG100268 : 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]nicotinic acid .
Key Difference : The absence of a carboxylic acid group in the target compound suggests divergent receptor interactions, likely shifting activity away from RXR modulation toward alternative targets like CNS receptors.
5-HT7 Receptor Agents
Example Compounds :
- Compound 44 : 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Ki = 0.22 nM for 5-HT7) .
- Compound 19 : 4-[2-(1-methylethyl)phenyl]-N-(tetralin-1-yl)-1-piperazinehexanamide (Ki = 0.13 nM) .
Key Difference : The target compound lacks the piperazine-amide scaffold critical for 5-HT7 affinity, indicating distinct structure-activity relationships. Its thiophene moiety may instead enhance binding to other aminergic receptors.
Dopamine D3 Receptor Agonists
Example Compound :
- (-)-34: 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol (Ki = 0.92 nM for D3) .
Key Difference : The target compound’s simpler structure lacks the extended alkyl chain and piperazine group necessary for D3 receptor agonism, suggesting alternative pharmacological profiles.
Thiophene-Containing Analogues
Example Compounds :
- 2-Thiopheneethylamine : C6H9NS (boiling point 201°C) .
- (4-(Thiophen-2-yl)phenyl)methanamine : Synthesized via LiAlH4 reduction of nitriles .
| Feature | Target Compound | 2-Thiopheneethylamine |
|---|---|---|
| Core Structure | Tetralin-thiophene-methanamine | Thiophene-ethylamine |
| Complexity | Bicyclic | Monocyclic |
| Lipophilicity | High (tetralin core) | Moderate |
| Applications | Medicinal chemistry | Chemical intermediate |
Biological Activity
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine, with the CAS number 1379021-39-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H17NS
- Molar Mass : 243.37 g/mol
- IUPAC Name : 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-ylmethanamine
Antitumor Activity
Recent studies have indicated that compounds containing thiophene and tetrahydronaphthalene moieties exhibit significant antitumor properties. The specific compound under investigation has shown promising results in inhibiting cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 1.98 ± 1.22 | Induction of apoptosis |
| Similar analogs | Jurkat | <10 | Bcl-2 inhibition |
The structure-activity relationship indicates that the presence of the thiophene ring is crucial for enhancing cytotoxicity against various cancer cell lines .
Anticonvulsant Activity
Compounds similar to this compound have been tested for anticonvulsant effects. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models:
| Compound | Model Used | Efficacy (%) | Notes |
|---|---|---|---|
| Derivative A | PTZ model | 100% protection | Complete elimination of tonic extensor phase |
| Derivative B | Maximal electroshock | 80% protection | Reduced seizure duration |
These findings suggest that modifications on the naphthalene and thiophene rings can enhance anticonvulsant properties .
Study on Antitumor Effects
In a recent publication focusing on novel thiazole derivatives with similar structural motifs to this compound, researchers found that certain compounds were able to induce apoptosis in cancer cells more effectively than standard treatments like doxorubicin. The study highlighted the importance of hydrophobic interactions between the compound and target proteins in mediating its effects .
Neuropharmacological Studies
Another study explored the neuropharmacological effects of related compounds in models of depression and anxiety. The results indicated that these compounds could modulate neurotransmitter systems effectively:
| Compound | Effect Observed |
|---|---|
| Compound X | Increased serotonin levels |
| Compound Y | Reduced anxiety-like behavior |
This suggests potential therapeutic applications for mood disorders .
Q & A
Q. Advanced
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model ground-state geometry and HOMO-LUMO gaps. Solvent effects can be incorporated via polarizable continuum models (PCM) .
- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to assess accuracy.
- Applications : Predict reactivity (e.g., nucleophilic sites on the methanamine group) or binding affinity to biological targets (e.g., dopamine receptors) .
What strategies are recommended for resolving contradictions in reported pharmacological data for this compound?
Q. Advanced
- Reproducibility checks : Replicate assays under identical conditions (e.g., cell lines, incubation times). For example, highlights dopamine receptor binding assays using HEK-293 cells transfected with human D2/D3 receptors .
- Impurity analysis : Use LC-MS to identify byproducts that may interfere with bioactivity.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to assess consistency in potency .
What in vitro and in vivo models are suitable for evaluating neuroprotective potential?
Q. Advanced
- In vitro :
- In vivo :
What safety protocols should be followed when handling this compound?
Q. Basic
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
Q. Advanced
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thiophene ring to modulate electronic properties .
- Scaffold hopping : Replace tetrahydronaphthalene with indane or tetralin derivatives to assess conformational flexibility.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methanamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
